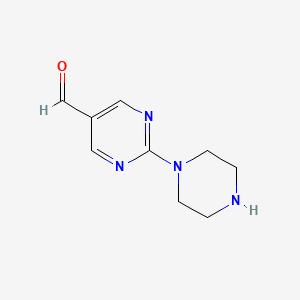

2-(Piperazin-1-YL)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17630194

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N4O |

|---|---|

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | 2-piperazin-1-ylpyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H12N4O/c14-7-8-5-11-9(12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2 |

| Standard InChI Key | VLSMIYJLGRKJQQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=N2)C=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The structure of 2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde features a pyrimidine ring substituted at the 2-position with a piperazine group and at the 5-position with an aldehyde moiety. The piperazine ring, a six-membered diamine, introduces two secondary amine groups, conferring basicity and hydrogen-bonding capabilities. The aldehyde group provides a reactive site for nucleophilic addition or condensation reactions, making the compound versatile for further derivatization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Chemsrc | |

| Molecular Weight | 192.22 g/mol | Chemsrc |

| SMILES Notation | O=Cc1cnc(N2CCNCC2)nc1 | Chemsrc |

| CAS Registry Number | 944899-55-2 | Chemsrc |

The aldehyde proton in -NMR is typically observed as a singlet near 9.8–10.2 ppm, while the piperazine protons resonate as multiplet signals between 2.5–3.5 ppm .

Synthesis and Characterization

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Piperazine Substitution | Piperazine, DMF, 80–100°C, 12h | Excess piperazine (1.5 eq) |

| Formylation | , DMF, 0°C→RT | Slow reagent addition |

Analytical Characterization

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would likely show a molecular ion peak at 193.1 ([M+H]) .

-

Chromatography: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can confirm purity >95% .

Chemical Reactivity and Functionalization

Aldehyde Reactivity

The aldehyde group undergoes characteristic reactions:

-

Condensation: Forms Schiff bases with primary amines (e.g., ).

-

Reduction: Sodium borohydride () reduces the aldehyde to a hydroxymethyl group () .

Piperazine Modifications

The piperazine nitrogen atoms can be alkylated or acylated to introduce solubility-enhancing or targeting groups, broadening pharmacological applicability .

| Target Class | Mechanism of Action | Potential Application |

|---|---|---|

| Kinases (e.g., PI3K) | Competitive ATP-binding inhibition | Cancer therapy |

| Bacterial Enzymes | Cell wall synthesis disruption | Antibacterial agents |

Comparison with Structural Analogs

Piperazine vs. Piperidine Substitution

Replacing piperazine with piperidine (as in 2-piperidin-1-yl-pyrimidine-5-carbaldehyde) reduces nitrogen count, altering basicity and hydrogen-bonding capacity. Piperazine’s additional amine enhances water solubility, favoring pharmacokinetics .

Aldehyde Positioning

Compared to 4-aldehyde isomers, the 5-position on pyrimidine may better align reactive sites with target binding pockets, as seen in kinase inhibitor design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume